![molecular formula C9H11N3O3 B13865158 Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate](/img/structure/B13865158.png)
Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate typically involves multiple steps. One common synthetic route includes the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, sodium bicarbonate, and dimethylamine . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield methylsulfonyl derivatives, while substitution reactions can lead to the formation of different pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate has several scientific research applications. In chemistry, it is used to prepare libraries of novel heterocyclic compounds with potential biological activities . In biology and medicine, it has been studied for its antifibrotic, antimicrobial, antiviral, and antitumor properties
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases and the reduction of collagen expression . The compound may also inhibit the activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Comparison with Similar Compounds
Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate can be compared with other pyrimidine derivatives, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H11N3O3/c1-3-15-8(14)7(13)12(2)9-10-5-4-6-11-9/h4-6H,3H2,1-2H3 |
InChI Key |
RTTFHBZXOCHCIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N(C)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)

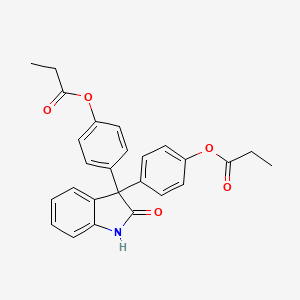

![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
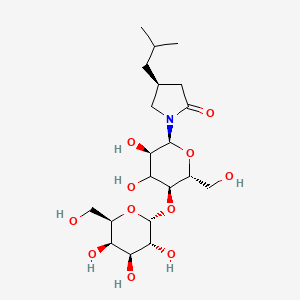

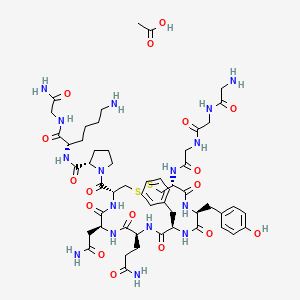
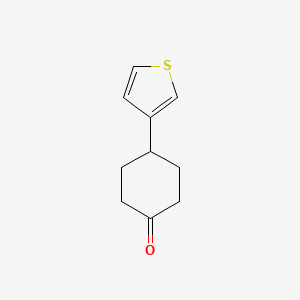

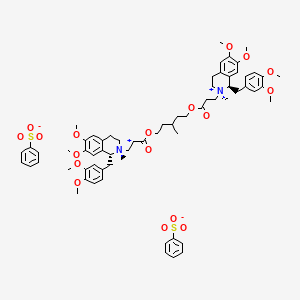
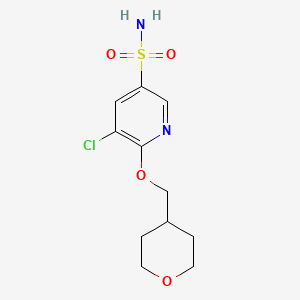
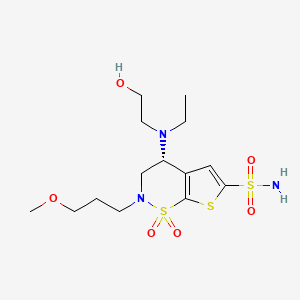
![methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
